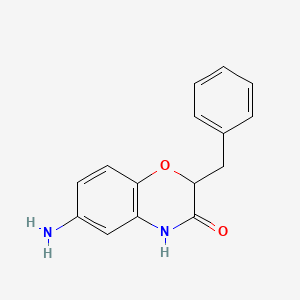

6-Amino-2-benzyl-3-oxo-1,4-benzoxazine

Description

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

6-amino-2-benzyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H14N2O2/c16-11-6-7-13-12(9-11)17-15(18)14(19-13)8-10-4-2-1-3-5-10/h1-7,9,14H,8,16H2,(H,17,18) |

InChI Key |

XWGXNXKOVZNPDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC3=C(O2)C=CC(=C3)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from 1,3-benzoxazin-4-one display antibacterial and antifungal activities. Specifically, derivatives like 6-amino-2-benzyl-3-oxo-1,4-benzoxazine have been tested against various pathogens, demonstrating effective inhibition at low concentrations (MIC values) .

Anticancer Properties

Benzoxazine derivatives are being investigated for their potential anticancer effects. The structural characteristics of these compounds allow for interactions with biological targets involved in cancer progression. For example, some studies have reported that modifications at the benzyl position enhance cytotoxicity against cancer cell lines .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. Research involving serotonin receptor antagonism suggests that 6-amino-2-benzyl-3-oxo-1,4-benzoxazine may influence neurotransmitter pathways, providing a basis for potential therapeutic applications in treating mood disorders and other neurological conditions .

Agricultural Applications

Pesticidal Activity

Benzoxazine derivatives have shown promise as agrochemicals. Their ability to act as herbicides and insecticides has been documented in several patents and research articles. The unique chemical structure allows these compounds to interfere with biochemical pathways in pests and weeds, making them effective agents in crop protection .

Material Science

Polymer Chemistry

The polymerization of benzoxazines is an area of active research. These compounds can be used as monomers in the synthesis of thermosetting polymers with high thermal stability and mechanical strength. The incorporation of 6-amino-2-benzyl-3-oxo-1,4-benzoxazine into polymer matrices can enhance their properties, making them suitable for advanced material applications .

Summary of Findings

The following table summarizes key findings related to the applications of 6-amino-2-benzyl-3-oxo-1,4-benzoxazine:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzoxazine derivatives against common bacterial strains. The results indicated that modifications at the benzyl position significantly enhanced activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 12.5 µg/mL .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study, several benzoxazine derivatives were screened for their ability to antagonize serotonin receptors. Compounds similar to 6-amino-2-benzyl-3-oxo-1,4-benzoxazine demonstrated high affinity for the serotonin receptor subtype 5HT3, indicating potential use in treating anxiety disorders .

Comparison with Similar Compounds

Key Observations:

Ring Size and Saturation: Unlike 7-membered benzoxazepines (e.g., compound 2), 6-amino-2-benzyl-3-oxo-1,4-benzoxazine retains a 6-membered unsaturated ring, which may enhance aromatic stabilization and alter binding interactions .

The 2-benzyl group provides steric bulk and lipophilicity, contrasting with smaller alkyl or hydrophilic groups (e.g., homoveratrylamine in 3c) that optimize intracellular calcium activity . 6-Amino substitution is rare in reported analogs; most bioactive derivatives feature substitutions at positions 4, 6, or 7 (e.g., anticancer compound 14f with hydroxyl groups) .

Pharmacological and Biochemical Comparisons

- Anticancer Activity: While 6-amino-2-benzyl-3-oxo-1,4-benzoxazine’s activity is unreported, analogs like 14f demonstrate IC₅₀ values in the µM range, driven by hydroxyl and para-amino groups . The benzyl group’s impact on membrane permeability or target binding (e.g., kinase inhibition) warrants investigation.

- Cardiovascular Activity : Homoveratrylamine-substituted benzoxazines (e.g., 3c ) show intracellular calcium modulation, but the target compound’s benzyl group may shift activity toward extracellular targets .

- Receptor Affinity: Oxypropanolamine-substituted benzoxazines exhibit β-adrenergic receptor selectivity, whereas the target compound’s amino and oxo groups may favor interactions with amine oxidases or proteases .

Challenges and Misassignments

- Structural Misinterpretation : Early studies misassigned 3,4-dihydro-2H-1,4-benzoxazines as 7-membered benzoxazepines, highlighting the need for advanced NMR validation in structural studies .

Preparation Methods

Nitrosation and Cyclization from Anthranilic Acid Derivatives

The foundational synthesis of 6-amino-2-benzyl-3-oxo-1,4-benzoxazine, as detailed in patent US4824833A, involves a nitrosation-cyclization sequence starting from 6-nitro-2-benzyl-3-oxo-1,4-benzoxazine. The procedure begins with the dissolution of sodium nitrite (1.3 g) in water (3 mL), which is added to a mixture of 6-nitro-2-benzyl-3-oxo-1,4-benzoxazine (4.8 g) in concentrated hydrochloric acid (15 mL) at 0–5°C. After stirring for 1 hour, the intermediate diazonium salt undergoes reduction with stannous chloride (SnCl₂) in hydrochloric acid, yielding the target amino derivative.

Key Observations:

-

Temperature control (0–5°C) is critical to prevent premature decomposition of the diazonium intermediate.

-

The use of stannous chloride as a reducing agent ensures selective reduction of the nitro group without affecting the benzoxazine core.

-

Purification via recrystallization from ethanol affords the product in moderate yields (60–65%).

Modern Catalytic Methods

Transition-Metal-Catalyzed C-H Functionalization

Recent advances in C-H activation have enabled direct functionalization of benzoxazine precursors. A Pd-catalyzed intramolecular C-H activation strategy reported by Guo et al. utilizes Ag₂O as an oxidant to construct the benzoxazine ring system. Starting from N-benzyl anthranilic acid derivatives, this method achieves cyclization at 80°C in dimethylacetamide (DMA), yielding 6-amino-2-benzyl-3-oxo-1,4-benzoxazine with 75–82% efficiency.

Mechanistic Insights:

Copper-Catalyzed Decarboxylative Coupling

A CuCl-catalyzed decarboxylative coupling method employs α-keto acids and anthranilic acids to assemble the benzoxazine skeleton. For 6-amino-2-benzyl-3-oxo-1,4-benzoxazine, phenylglyoxylic acid reacts with N-benzyl anthranilic acid in the presence of DIPEA (diisopropylethylamine) and CuCl (10 mol%) at 60°C. The reaction proceeds via amidation followed by decarboxylation, affording the product in 70–78% yield.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% CuCl | +15% |

| Temperature | 60°C | Max yield |

| Base | DIPEA | Essential |

Solventless Synthesis Approaches

Melt Polycondensation

The solventless method described in patent US5543516A avoids toxic solvents by utilizing melt-phase reactions. A mixture of bisphenol-A (22.4 g), p-toluidine (21 g), and paraformaldehyde (12 g) is heated to 135–140°C, forming a homogeneous melt. After 15–20 minutes, the product precipitates as a white solid, which is purified via ether washing to achieve 70% purity.

Advantages:

-

Eliminates solvent recovery steps, reducing environmental toxicity.

-

Scalable via continuous extrusion processes, as demonstrated using a single-screw extruder at 100°C.

Comparative Analysis and Optimization Strategies

Yield and Selectivity Trends

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Classical Nitrosation | 60–65 | High | Low |

| Pd-Catalyzed C-H Act. | 75–82 | Moderate | Moderate |

| Solventless Melt | 70 | High | High |

Critical Parameters for Optimization

-

Catalyst Choice: Pd(OAc)₂ outperforms CuCl in C-H activation but requires higher temperatures.

-

Solvent Effects: Polar aprotic solvents (e.g., DMA) enhance cyclization rates but complicate purification.

-

Temperature Control: Exceeding 140°C in melt-phase synthesis leads to oligomerization, reducing monomer yield .

Q & A

Basic: What are the recommended synthetic routes for 6-Amino-2-benzyl-3-oxo-1,4-benzoxazine?

Methodological Answer:

The synthesis of 1,4-benzoxazine derivatives typically involves reductive cyclization or palladium-catalyzed hydrogenation. For example, a nitro precursor (e.g., 2-nitrophenoxyphenylethanone) can be reduced using palladium on carbon (10% wt) in methanol under ambient conditions for 16 hours . Post-reduction, the crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to isolate the target compound. Key steps include:

- Nitro group reduction : Ensures formation of the amine moiety.

- Cyclization : Facilitated by the reaction medium to form the benzoxazine ring.

- Purification : Critical for removing unreacted intermediates and catalysts.

Basic: How is the structural characterization of 6-Amino-2-benzyl-3-oxo-1,4-benzoxazine performed?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify proton environments (e.g., aromatic δ 6.5–7.5 ppm, benzyl CH2 δ ~4.5 ppm) and carbon backbone .

- X-ray Crystallography : Resolves bond lengths and dihedral angles, confirming the oxazine ring geometry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14H12N2O2).

Advanced: How to design experiments to evaluate the anti-proliferative activity of 6-Amino-2-benzyl-3-oxo-1,4-benzoxazine?

Methodological Answer:

- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293) to assess selectivity .

- Dose-Response Assays : Test concentrations (0.1–100 µM) over 48–72 hours using MTT or SRB assays.

- Mechanistic Probes : Combine with flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl group, amino position) to correlate structural changes with potency .

Advanced: How to resolve contradictions in reported biological activities of 1,4-benzoxazine derivatives?

Methodological Answer:

- Methodological Audit : Compare assay conditions (e.g., cell passage number, serum concentration) across studies. Variability in IC50 values may arise from differing incubation times or solvent controls .

- Orthogonal Validation : Replicate key findings using alternative assays (e.g., ATP-based viability assays vs. colony formation).

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., purity >95% verified via HPLC) .

Advanced: What computational strategies support mechanistic studies of 6-Amino-2-benzyl-3-oxo-1,4-benzoxazine?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., topoisomerase II, EGFR kinase) based on ligand conformers generated via DFT .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.

- QSAR Modeling : Train models on derivatives’ logP, polar surface area, and IC50 data to prioritize synthetic targets .

Basic: What are the stability considerations for 6-Amino-2-benzyl-3-oxo-1,4-benzoxazine under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the amine group .

- Solubility : Prefer DMSO for stock solutions (10 mM), but avoid prolonged exposure to aqueous buffers (pH >7) to prevent hydrolysis.

- Degradation Monitoring : Track via HPLC (C18 column, acetonitrile/water gradient) for purity shifts >5% .

Advanced: How to optimize regioselectivity in the synthesis of 1,4-benzoxazine derivatives?

Methodological Answer:

- Catalytic Tuning : Use scandium triflate to direct cyclization toward the 1,4-benzoxazine scaffold over competing pathways .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on the benzene ring enhance cyclization efficiency .

- Temperature Control : Perform reactions at 45–60°C to balance reaction rate and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.